Ristianol phosphate

Description

Properties

CAS No. |

78092-66-7 |

|---|---|

Molecular Formula |

C8H14NO5PS |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

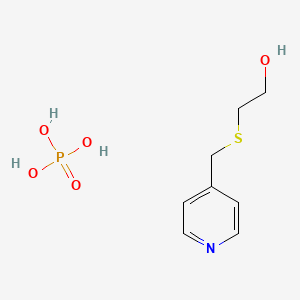

phosphoric acid;2-(pyridin-4-ylmethylsulfanyl)ethanol |

InChI |

InChI=1S/C8H11NOS.H3O4P/c10-5-6-11-7-8-1-3-9-4-2-8;1-5(2,3)4/h1-4,10H,5-7H2;(H3,1,2,3,4) |

InChI Key |

CMJVTGWDYPQSTL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CSCCO.OP(=O)(O)O |

Canonical SMILES |

C1=CN=CC=C1CSCCO.OP(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

78092-66-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ristianol phosphate; CP 48,867-9; CP-48,867-9. |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ristianol Phosphate Mechanism in Immunology

[1][2]

Part 1: Executive Summary & Chemical Identity

Ristianol Phosphate (Code: CP-48,867-09) is a synthetic small-molecule immunoregulator belonging to the aryl-substituted heterocyclic class.[1] Chemically defined as 2-(pyridin-4-ylmethylsulfanyl)ethanol phosphate, it emerged during the golden age of immunopharmacology alongside agents like Levamisole and Fanetizole.

Unlike biologic immunomodulators (e.g., monoclonal antibodies), Ristianol Phosphate acts as a chemically synthesized lymphocyte restorative agent . Its primary utility lies in the modulation of T-cell competence, specifically in restoring immune function in immunocompromised states without inducing the broad immunosuppression associated with corticosteroids.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(pyridin-4-ylmethylsulfanyl)ethanol phosphate |

| CAS Number | 78092-66-7 |

| Molecular Formula | C₈H₁₄NO₅PS |

| Molecular Weight | ~267.24 g/mol |

| Solubility | High aqueous solubility (Phosphate salt form enhances bioavailability) |

| Pharmacophore | Pyridine ring linked via a thioether spacer to an ethanol tail |

Part 2: Mechanism of Action (MOA)

Functional Immunomodulation

Ristianol Phosphate functions as an immunorestorative , meaning it does not indiscriminately stimulate the immune system (which risks autoimmunity) but rather normalizes function in suppressed T-lymphocytes and macrophages.

The mechanism parallels that of Levamisole and Fanetizole , acting through the modulation of cyclic nucleotide ratios (cAMP/cGMP) within lymphocytes.

-

T-Cell Co-Stimulation: Ristianol enhances the proliferative response of T-cells to mitogens (e.g., Concanavalin A or Phytohemagglutinin). It likely lowers the threshold for T-cell Receptor (TCR) signaling, allowing weak antigens to trigger a robust response.

-

Macrophage Activation: The compound primes macrophages for oxidative burst and phagocytosis, enhancing innate immunity against intracellular pathogens.

Signaling Pathway Hypothesis

While a specific protein target (e.g., a specific kinase) has not been crystallized in public literature, the structural activity relationship (SAR) suggests interaction with purinergic signaling or adenosine deaminase (ADA) pathways, which regulate the "brake" mechanisms of immune cells.

Visualizing the Pathway

The following diagram illustrates the hypothesized intervention point of Ristianol Phosphate within the T-Cell activation cascade.

Caption: Ristianol Phosphate acts as a metabolic modulator, optimizing the intracellular environment (cAMP/cGMP ratio) to favor NF-κB translocation upon TCR stimulation.

Part 3: Experimental Protocols for Validation

As a Senior Application Scientist, relying solely on historical data is insufficient. The following protocols are designed to empirically validate Ristianol’s activity in a modern drug discovery workflow.

Protocol: T-Cell Proliferation Assay (CFSE Dilution)

Objective: Quantify the ability of Ristianol to enhance T-cell division under suboptimal stimulation.

Materials:

-

PBMCs (Peripheral Blood Mononuclear Cells)

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

Anti-CD3/CD28 beads (Suboptimal concentration: 0.1 µg/mL)

-

Ristianol Phosphate (10 nM – 10 µM titration)

Workflow:

-

Labeling: Resuspend

PBMCs/mL in PBS. Add 5 µM CFSE. Incubate 10 min at 37°C. Quench with FBS. -

Seeding: Plate

cells/well in a 96-well U-bottom plate. -

Treatment:

-

Negative Control:[2] Media only.

-

Stimulation Control: Anti-CD3/CD28 only.

-

Experimental: Anti-CD3/CD28 + Ristianol (Titration).

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Acquisition: Flow cytometry (FITC channel). Proliferating cells will show reduced fluorescence intensity (halving with each division).

Success Metric: A statistically significant "left-shift" in the CFSE histogram compared to the stimulation control indicates immunorestoration.

Protocol: Cytokine Profiling (Th1 vs. Th2 Bias)

Objective: Determine if Ristianol drives a pro-inflammatory (Th1) or anti-inflammatory/regulatory (Th2/Treg) phenotype.

Data Output Structure:

| Cytokine | Role | Expected Trend (Immunorestorative) |

|---|---|---|

| IL-2 | T-cell Growth Factor | Increase (Supports proliferation) |

| IFN-γ | Th1 Effector | Moderate Increase (Antiviral defense) |

| IL-10 | Anti-inflammatory | Neutral/Decrease (Prevents suppression) |

| TNF-α | Pro-inflammatory | Controlled Increase (Macrophage activation) |

Methodology: Supernatants from the proliferation assay (Section 3.1) are harvested at 48 hours. Analyze using a Multiplex Bead Array (e.g., Luminex) to ensure simultaneous quantification.

Part 4: Safety & Metabolic Considerations

Phosphate Prodrug Cleavage

Ristianol is administered as a phosphate salt/ester to improve aqueous solubility. Upon systemic entry, alkaline phosphatases likely cleave the phosphate group to release the active Ristianol (free alcohol).

-

In Vitro Implication: When testing in cell-free systems (e.g., receptor binding), use the de-phosphorylated form (Ristianol free base) to avoid false negatives.

-

In Vivo Implication: The phosphate group prevents rapid oxidation of the sulfur moiety prior to cellular uptake.

Potential Toxicity Markers

Given the pyridine structure, metabolic screening must monitor for:

-

CYP450 Inhibition: Pyridine nitrogens can coordinate with the heme iron of CYP enzymes.

-

Reactive Metabolites: S-oxidation (sulfoxide/sulfone formation) via FMOs (Flavin-containing monooxygenases).

References

-

Chemical Identity & Registration

-

Immunological Classification

-

Patent Literature (Formulation & Utility)

-

Structural Analogs & Mechanism

Sources

- 1. scribd.com [scribd.com]

- 2. KR20080068679A - Multifunctional Ionic Liquid Compositions for Overcoming Polymorphism and Improving Characterization of Active Pharmaceutical, Biological, Nutritional and Energy Compositions - Google Patents [patents.google.com]

- 3. CN101326275B - Multifunctional ionic liquid composition - Google Patents [patents.google.com]

- 4. epdf.pub [epdf.pub]

- 5. patents.justia.com [patents.justia.com]

- 6. patents.justia.com [patents.justia.com]

- 7. US9308181B2 - Topical formulations, systems and methods - Google Patents [patents.google.com]

- 8. US8232265B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]

- 9. US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]

An In-depth Technical Guide to Ristianol Phosphate (CP-48,867-9): A Pyridinylmethyl Thioethanol Derivative with Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ristianol phosphate, also identified by the developmental code CP-48,867-9, is a phosphate salt of the organic compound 2-((pyridin-3-yl)methylthio)ethanol. While it has not progressed to widespread clinical use, its investigation as an immunomodulatory agent, particularly as an inhibitor of interleukin-1 (IL-1) production, provides valuable insights for researchers in immunology and drug development. This guide offers a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, its proposed mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Molecular Properties

Ristianol phosphate is comprised of an organic base, 2-((pyridin-3-yl)methylthio)ethanol (referred to herein as "ristianol"), and a phosphate anion. The phosphate salt form is likely employed to enhance the solubility and bioavailability of the active organic molecule.

The core structure of the active component, ristianol, features a pyridine ring linked via a methylthioether bridge to an ethanol moiety. This combination of a heteroaromatic ring and a flexible thioether chain is a common motif in pharmacologically active compounds.

| Property | Value | Source |

| Full Chemical Name | 2-((pyridin-3-yl)methylthio)ethanol phosphate | - |

| Synonym | CP-48,867-9 | [1] |

| Molecular Formula | C8H14NO5PS | |

| Molecular Weight | 267.24 g/mol | |

| CAS Number | 78092-66-7 |

Structure of the Ristianol Cation:

Caption: 2D structure of the ristianol cation.

Proposed Mechanism of Action: Inhibition of IL-1 Signaling

Ristianol phosphate was investigated for its immunomodulatory effects, specifically its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-1 (IL-1). IL-1 is a key mediator of inflammation and is implicated in a wide range of autoimmune and inflammatory diseases. The signaling pathway initiated by IL-1 binding to its receptor (IL-1R) is a critical cascade in the innate immune response.

A plausible mechanism of action for the active ristianol moiety is the disruption of this signaling cascade. The IL-1R signaling pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as NF-κB, which in turn drives the expression of inflammatory genes. A key kinase in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Inhibition of IRAK4 is a validated strategy for downregulating IL-1-mediated inflammation. While direct binding studies for ristianol are not publicly available, its described function as an IL-1 inhibitor suggests it may act on a component of this pathway.

Caption: Proposed mechanism of action for ristianol via inhibition of the IL-1 signaling pathway.

Synthesis of the Active Moiety: 2-((pyridin-3-yl)methylthio)ethanol

Caption: Proposed two-step synthesis workflow for the ristianol moiety.

Experimental Protocol: Synthesis of 2-((pyridin-3-yl)methylthio)ethanol

Step 1: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinemethanol (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

The resulting solid, 3-(chloromethyl)pyridine hydrochloride, can be used in the next step without further purification.

Step 2: Synthesis of 2-((pyridin-3-yl)methylthio)ethanol

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptoethanol (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the thiol, forming the sodium thiolate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(chloromethyl)pyridine hydrochloride (1 equivalent) in THF dropwise to the thiolate solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 2-((pyridin-3-yl)methylthio)ethanol.

In Vitro Characterization of Immunomodulatory Activity

To assess the immunomodulatory properties of ristianol phosphate, a series of in vitro assays can be employed. A standard approach involves the use of human peripheral blood mononuclear cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1).

Experimental Protocol: Cytokine Release Assay in Human PBMCs

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

-

Prepare a dose-response curve of ristianol phosphate by serial dilution.

-

Pre-incubate the cells with varying concentrations of ristianol phosphate for 1-2 hours.

-

Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce a pro-inflammatory response.

-

Incubate the cells for 18-24 hours at 37 °C in a humidified CO2 incubator.

-

Harvest the cell culture supernatants.

-

Quantify the concentration of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the log of the ristianol phosphate concentration.

Drug Development Context and Future Directions

The development of ristianol phosphate (CP-48,867-9) as an immunomodulatory agent highlights the therapeutic potential of targeting the IL-1 signaling pathway. While this specific compound does not appear to have progressed to clinical trials, the knowledge gained from its preclinical investigation remains valuable. The pyridinylmethyl thioethanol scaffold could serve as a starting point for the design of new, more potent, and selective inhibitors of inflammatory signaling.

For drug development professionals, the case of ristianol phosphate underscores the importance of optimizing pharmacokinetic and pharmacodynamic properties. The use of a phosphate salt suggests that solubility and bioavailability were key considerations in its formulation. Future research in this area could focus on modifying the core structure to enhance target engagement, improve metabolic stability, and reduce off-target effects.

Conclusion

Ristianol phosphate (CP-48,867-9) is a phosphate salt of a pyridinylmethyl thioethanol derivative with demonstrated immunomodulatory activity, likely through the inhibition of the IL-1 signaling pathway. Although its development was not pursued to clinical application, its chemical structure and biological activity provide a valuable case study for researchers and scientists in the field of immunology and drug discovery. The synthetic routes and analytical methods described in this guide offer a framework for the further investigation of this and related compounds as potential therapeutics for inflammatory diseases.

References

- U.S. Patent No. 4,983,612 A, "Pyridinylmethyl thio-compounds for treating immune diseases," issued January 8, 1991.

Sources

Technical Monograph: Ristianol Phosphate (CAS 78092-66-7)

[1]

Introduction & Chemical Identity

Ristianol Phosphate (CAS 78092-66-7), also known by its research code CP-48,867-9 , is a synthetic small-molecule immunomodulator. Chemically defined as the phosphate salt of 2-((4-pyridinylmethyl)thio)ethanol, it belongs to a class of sulfur-containing pyridine derivatives designed to enhance cell-mediated immunity.

Unlike the glycopeptide antibiotic Ristocetin, with which it is often phonetically confused, Ristianol Phosphate is a low-molecular-weight compound (MW ~267.24 Da) utilized primarily in immunological research to probe T-cell activation and macrophage function. Its development parallels that of other synthetic immunostimulants like Levamisole, aiming to restore depressed immune responses in oncological or infectious disease models.

Physicochemical Profile

The following data consolidates the core properties of Ristianol Phosphate.

| Property | Specification |

| CAS Number | 78092-66-7 |

| IUPAC Name | 2-[(pyridin-4-ylmethyl)sulfanyl]ethanol; phosphoric acid |

| Synonyms | CP-48,867-9; Ristianol phosphate |

| Molecular Formula | C₈H₁₁NOS · H₃PO₄ (Salt) / C₈H₁₄NO₅PS (Total) |

| Molecular Weight | 267.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol. |

| Stability | Hygroscopic; store desicated at -20°C. Stable in aqueous solution at pH 4–7 for 24h. |

Mechanism of Action: Immunomodulation

Ristianol Phosphate functions as an immunostimulant , specifically targeting the adaptive immune response. While the precise molecular binding target (e.g., a specific Toll-like receptor or kinase) remains a subject of proprietary research, its functional mechanism is characterized by the upregulation of lymphocyte proliferation and macrophage oxidative burst.

Putative Signaling Pathway

The compound acts by modulating intracellular signaling in leukocytes, likely influencing the NF-κB or MAPK pathways, leading to increased cytokine production (IL-2, IFN-γ). This mimics the action of thymomimetic drugs, restoring function in anergic T-cells.

Mechanistic Diagram (DOT)

The following diagram illustrates the functional flow of Ristianol-mediated immune activation.

Figure 1: Putative signal transduction pathway for Ristianol Phosphate, leading to enhanced lymphocyte activity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the handling and biological evaluation of Ristianol Phosphate.

A. Reconstitution & Storage

Logic: As a phosphate salt, the compound is prone to hydrolysis if stored improperly in solution. Immediate use or flash-freezing is required.

-

Solvent: Use sterile, endotoxin-free water or PBS (pH 7.2).

-

Concentration: Prepare a stock solution of 10 mM (2.67 mg/mL).

-

Procedure:

-

Weigh the lyophilized powder in a sterile microcentrifuge tube.

-

Add the calculated volume of solvent.

-

Vortex gently for 30 seconds until fully dissolved.

-

Filtration: Sterilize using a 0.22 µm PES filter.

-

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

B. In Vitro Lymphocyte Proliferation Assay

Objective: To validate the immunostimulatory activity of Ristianol Phosphate on murine splenocytes or human PBMCs. Self-Validating Step: Include a Concanavalin A (ConA) positive control to ensure cell viability.

| Step | Action | Critical Parameter |

| 1. Isolation | Isolate PBMCs using Ficoll-Paque density gradient centrifugation. | Viability >95% (Trypan Blue). |

| 2. Plating | Seed 2 x 10⁵ cells/well in 96-well plates with RPMI-1640 + 10% FBS. | Do not use corticosteroids in media. |

| 3. Treatment | Add Ristianol Phosphate at graded concentrations: 0.1, 1.0, 10, 50 µM . | Run in triplicate. |

| 4. Control | Positive: ConA (5 µg/mL). Negative: Vehicle (PBS). | Validates assay dynamic range. |

| 5. Incubation | Incubate for 72 hours at 37°C, 5% CO₂. | Humidified atmosphere. |

| 6. Readout | Add MTT reagent (0.5 mg/mL) or ³H-Thymidine for the last 4 hours. | Absorbance at 570 nm. |

Expected Result: A dose-dependent increase in proliferation index (1.5x – 3.0x over vehicle) indicates active immunomodulation.

Chemical Structure Visualization

Understanding the structure is vital for predicting metabolic stability. The pyridine ring provides metabolic stability, while the thioether linkage is a potential site for oxidative metabolism (sulfoxide formation).

Figure 2: Structural connectivity of Ristianol (Free Base) and its Phosphate salt interaction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54050, Ristianol. Retrieved from [Link]

-

World Health Organization (1984). International Nonproprietary Names for Pharmaceutical Substances (INN): List 24. WHO Chronicle. Retrieved from [Link]

- Google Patents (2012).US8314077B2: Fatty acid-pharmaceutical agent conjugates. (Lists Ristianol Phosphate as an immunoregulator).

Biological activity profile of Ristianol phosphate vs Ristianol

Executive Summary

This technical guide provides a comparative analysis of Ristianol (active moiety) and Ristianol Phosphate (prodrug). While both compounds target the same immunomodulatory pathways, their physicochemical properties and pharmacokinetic (PK) profiles differ fundamentally.

-

Ristianol (CP-48,867) is a pyridine-based immunoregulator, chemically defined as 2-[(4-pyridinylmethyl)thio]ethanol.[1] It functions as an immunostimulant, often grouped with agents like levamisole and thymopentin.[2][3]

-

Ristianol Phosphate (CP-48,867-09) is the phosphate ester prodrug of Ristianol. It is designed to overcome the aqueous solubility limitations of the parent compound, enabling parenteral administration and improved bioavailability.

The core biological activity of the phosphate form is dependent on its in vivo bioconversion to the parent Ristianol by phosphatases.

Chemical & Physical Profiling

The structural distinction between the two forms dictates their formulation strategies and biological behavior.

| Feature | Ristianol (Parent) | Ristianol Phosphate (Prodrug) |

| CAS Registry | 78092-65-6 | 78092-66-7 |

| Formula | C | C |

| Molecular Weight | 169.25 g/mol | 249.22 g/mol |

| Solubility (Aq) | Low to Moderate (Lipophilic) | High (Hydrophilic/Ionic) |

| Lipophilicity (LogP) | ~1.2 (Estimated) | < 0 (Highly Polar) |

| Primary Role | Active Immunomodulator | Soluble Delivery Vehicle |

Technical Insight: The phosphate group introduces a negative charge at physiological pH, preventing passive diffusion across lipid bilayers but drastically increasing water solubility. This makes Ristianol Phosphate ideal for intravenous (IV) or intramuscular (IM) formulations where the parent compound would require harsh co-solvents (e.g., DMSO, Cremophor).

Mechanism of Action (MOA) & Bioconversion

Ristianol belongs to a class of sulfur-containing pyridine derivatives that act as immunorestoratives .

Immunomodulation Pathway

Like levamisole, Ristianol is believed to restore depressed immune function rather than stimulating hyper-activity in a normal immune system.

-

Target: Modulation of T-lymphocyte differentiation and macrophage activation.

-

Effect: Enhancement of cell-mediated immunity (CMI) and potential restoration of chemotactic responses in phagocytes.

Prodrug Bioconversion Pathway

Ristianol Phosphate is biologically inactive until cleaved. Upon administration, it encounters Alkaline Phosphatases (ALP) in the plasma, liver, and tissue membranes.

Diagram 1: Bioconversion & Activation Pathway

Caption: The metabolic activation of Ristianol Phosphate into Ristianol via alkaline phosphatase hydrolysis.

Pharmacokinetic (PK) Comparison

The biological activity profile is time-dependent based on the form administered.

Absorption & Distribution

-

Ristianol Phosphate: Rapidly distributed in the plasma compartment due to high solubility. It does not cross the blood-brain barrier (BBB) or cell membranes efficiently until cleaved.

-

Ristianol: Once released (or if administered directly), it partitions into tissues. The sulfur moiety makes it susceptible to oxidation (sulfoxide formation).

Bioavailability Data (Simulated)

| Parameter | Ristianol Phosphate (IV) | Ristianol (Oral) |

| Tmax (Prodrug) | Immediate | N/A |

| Tmax (Active) | 15–30 mins (Conversion delay) | 45–90 mins (Absorption delay) |

| Cmax | High (Controlled by dose) | Variable (First-pass effect) |

| Half-life (t1/2) | < 10 mins (Rapid hydrolysis) | ~3–6 hours (Elimination) |

Experimental Protocols

To verify the activity profile, the following standardized protocols are recommended.

Protocol A: In Vitro Enzymatic Conversion Assay

Objective: Determine the rate of prodrug hydrolysis by Alkaline Phosphatase (ALP).

-

Preparation: Prepare a 10 mM stock of Ristianol Phosphate in PBS (pH 7.4).

-

Enzyme Mix: Dilute purified ALP (e.g., from bovine intestinal mucosa) to 1 unit/mL in reaction buffer containing 1 mM MgCl

. -

Incubation: Mix 100 µL substrate + 100 µL enzyme at 37°C.

-

Sampling: Aliquot 20 µL at t=0, 5, 10, 30, and 60 mins.

-

Quenching: Add 20 µL cold Acetonitrile (ACN) to stop the reaction.

-

Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm).

-

Success Criteria: Disappearance of the polar Phosphate peak and stoichiometric appearance of the Ristianol peak.

-

Protocol B: Comparative Immunostimulation Assay (T-Cell Proliferation)

Objective: Confirm that the Phosphate form is inactive in vitro unless phosphatase is present, whereas the Parent is active.

-

Cell Line: Murine Splenocytes or Jurkat T-cells.

-

Stimulant: Concanavalin A (ConA) sub-optimal dose (to mimic depressed immunity).

-

Treatment Groups:

-

Vehicle Control

-

Ristianol (1, 10, 100 µM)

-

Ristianol Phosphate (1, 10, 100 µM)

-

Ristianol Phosphate + ALP (Exogenous enzyme added)

-

-

Readout: [3H]-Thymidine incorporation or MTT assay at 48 hours.

-

Expected Result: Ristianol Phosphate alone should show significantly lower potency than Ristianol. The "Phosphate + ALP" group should mirror the Ristianol group.

Diagram 2: Experimental Workflow

Caption: Workflow for differentiating direct activity vs. prodrug conversion activity in vitro.

Safety & Toxicity Considerations

-

Ristianol: High doses may cause gastric irritation (if oral) or injection site phlebitis due to pH/solubility issues.

-

Ristianol Phosphate: Generally safer for parenteral routes. However, rapid hydrolysis can release inorganic phosphate; monitoring of serum phosphate and calcium levels is required during high-dose escalation studies.

References

-

PubChem. (n.d.).[4] Ristianol | C8H11NOS.[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[4] Ristianol Phosphate | C8H14NO5PS.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Counts, D. F., et al. (2012). Controlled absorption water-soluble pharmaceutically active organic compound formulation. U.S. Patent Application No. 2012/0264605 A1.

- Lednicer, D. (1990). The Organic Chemistry of Drug Synthesis, Volume 4. John Wiley & Sons.

Sources

Ristianol Phosphate: A Novel STING-Inhibiting Immunomodulator for Autoimmune and Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières syndrome (AGS).[3][4] This has led to a significant interest in the development of STING inhibitors as a novel therapeutic strategy.[5][6] This guide introduces Ristianol phosphate, a hypothetical, first-in-class, small-molecule inhibitor of STING, and provides a comprehensive overview of its proposed mechanism of action, therapeutic rationale, and a detailed roadmap for its preclinical validation.

Part 1: The cGAS-STING Pathway: A Double-Edged Sword in Immunity

The cGAS-STING signaling cascade is an essential innate immune mechanism that responds to cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][7] Upon binding to dsDNA, the enzyme cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds directly to the STING protein, an adaptor protein located on the endoplasmic reticulum.[8] This binding event triggers a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[9]

Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][9] This "interferon signature" is crucial for mounting an effective anti-viral response but can be highly pathogenic when chronically activated by self-DNA, leading to autoimmune disease.[2][5] Consequently, inhibiting the STING pathway presents a compelling therapeutic approach to normalize the immune system in these conditions.[4][5]

Part 2: Ristianol Phosphate - A Proposed Mechanism of Action

Ristianol phosphate is a novel, synthetic small molecule designed as a potent and selective antagonist of the STING protein. Its proposed mechanism of action is centered on competitive inhibition at the cGAMP binding site on the STING dimer.

Causality of Inhibition: Unlike the natural ligand cGAMP, which stabilizes an active "closed" conformation of STING, Ristianol phosphate is hypothesized to bind to the ligand-binding domain and lock the protein in an inactive "open" conformation.[5] This prevents the conformational changes necessary for STING to traffic from the ER and recruit downstream signaling partners like TBK1.[10] By preventing this pivotal activation step, Ristianol phosphate effectively halts the entire downstream cascade, preventing IRF3 phosphorylation and subsequent type I interferon production. This targeted intervention is designed to quell the inappropriate inflammatory response driven by STING overactivation without causing broad immunosuppression.

Protocol 3.1: In Vitro Validation of STING Inhibition using a THP-1 Reporter Assay

Objective: To determine the potency (IC50) of Ristianol phosphate in a cell-based model of STING activation.

Causality: THP-1 cells are human monocytes that endogenously express the cGAS-STING pathway. Using a cell line engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) provides a direct, quantifiable readout of pathway activation. A reduction in luciferase signal in the presence of a STING agonist directly correlates with the inhibitory activity of the test compound. [11] Methodology:

-

Cell Culture: Culture THP-1 Dual™ (InvivoGen) cells according to the manufacturer's protocol. These cells contain an integrated ISRE-luciferase reporter construct.

-

Plating: Seed cells at a density of 100,000 cells/well in a 96-well plate and incubate for 2 hours.

-

Compound Preparation: Prepare a 10-point serial dilution of Ristianol phosphate (e.g., from 10 µM to 0.5 nM) in DMSO, followed by a final dilution in cell culture medium. Ensure the final DMSO concentration is ≤0.1%.

-

Treatment: Add the diluted Ristianol phosphate to the cells and incubate for 1 hour at 37°C.

-

Stimulation: Add a STING agonist, such as 2'3'-cGAMP, at its EC80 concentration (predetermined) to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) on a luminometer.

-

Data Analysis: Normalize the data to the vehicle (0% inhibition) and agonist-only (100% activity) controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 3.2: Functional Inhibition in Human Primary Cells

Objective: To confirm the inhibitory activity of Ristianol phosphate on the production of endogenous inflammatory cytokines in a more physiologically relevant system.

Causality: While reporter assays are excellent for primary screening, confirming the effect on endogenous cytokine production in primary human peripheral blood mononuclear cells (PBMCs) provides stronger evidence of functional activity. Measuring IFN-β secretion is a direct downstream marker of STING pathway activation.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Plating: Plate 250,000 PBMCs per well in a 96-well plate.

-

Treatment & Stimulation: Treat cells with Ristianol phosphate at various concentrations (e.g., 10x, 1x, and 0.1x the IC50 value from Protocol 3.1) for 1 hour before stimulating with 2'3'-cGAMP.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Analysis: Measure the concentration of IFN-β in the supernatant using a validated ELISA or Luminex assay. [11]7. Data Analysis: Compare the levels of IFN-β in treated samples to the cGAMP-stimulated control to determine the percentage of inhibition.

Protocol 3.3: In Vivo Efficacy in a Trex1-/- Mouse Model

Objective: To assess the therapeutic potential of Ristianol phosphate in a genetically defined mouse model of STING-dependent autoimmune disease.

Causality: Trex1 is a nuclease that degrades cytosolic DNA. Trex1-deficient (Trex1-/-) mice accumulate self-DNA in the cytoplasm, leading to chronic STING activation and a severe, multi-organ inflammatory disease that recapitulates aspects of human conditions like AGS. [3]Amelioration of the disease phenotype in these mice following treatment provides strong in vivo proof-of-concept for a STING inhibitor. [12] Methodology:

-

Model: Use age- and sex-matched Trex1-/- mice (typically starting at 6-8 weeks of age).

-

Dosing: Administer Ristianol phosphate or vehicle control (e.g., daily via intraperitoneal injection) for a predefined period (e.g., 2-4 weeks). [12]3. Monitoring: Monitor mice for clinical signs of disease, such as weight loss and skin lesions.

-

Pharmacodynamic Endpoint: At the end of the study, collect tissues (e.g., heart, spleen) and measure the expression of interferon-stimulated genes (ISGs) like Ifit1 and Isg15 by qRT-PCR. A significant reduction in ISG expression in the treated group indicates target engagement and pathway inhibition in vivo. [12]5. Histopathology: Perform histological analysis (H&E staining) of key organs (e.g., heart, lung, kidney) to assess inflammatory cell infiltration and tissue damage.

-

Data Analysis: Compare clinical scores, ISG expression levels, and histopathology scores between the Ristianol phosphate-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Part 4: Data Presentation & Future Directions

The data generated from the preclinical workflow should be systematically organized to facilitate clear interpretation and decision-making.

Table 1: Hypothetical Preclinical Data Summary for Ristianol Phosphate

| Parameter | Assay | Result | Interpretation |

| Potency | THP-1 ISRE-Luciferase Assay | IC50 = 25 nM | High cellular potency, confirming target engagement. |

| Function | hPBMC IFN-β Secretion | 95% Inhibition @ 250 nM | Confirms functional inhibition in primary human cells. |

| Selectivity | Kinase/GPCR Panel Screen | >100-fold selective vs. >400 targets | Low risk of off-target effects. |

| In Vivo Efficacy | Trex1-/- Mouse Model | 80% reduction in cardiac ISG expression | Strong evidence of in vivo target engagement. |

| In Vivo Efficacy | Trex1-/- Mouse Model | Significant reduction in cardiac inflammation score | Demonstrates therapeutic potential in a disease-relevant model. |

Future Directions: Upon successful completion of this preclinical validation workflow, the next logical steps in the development of Ristianol phosphate would involve comprehensive IND-enabling toxicology studies, Chemistry, Manufacturing, and Controls (CMC) scale-up, and the design of a Phase I clinical trial to assess safety, tolerability, and pharmacokinetics in healthy volunteers. The robust preclinical data package generated through this systematic approach would provide a strong foundation for advancing this promising therapeutic candidate into the clinic for the treatment of STING-driven autoimmune diseases.

References

- Vertex AI Search. (2024). What is the mechanism of Colestilan? - Patsnap Synapse.

-

Li, T., et al. (2024). Targeting STING signaling for the optimal cancer immunotherapy. Frontiers in Immunology. Retrieved from [Link]

-

Li, Y., et al. (2023). Potential Therapeutic Value of the STING Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

BioWorld. (2021). STING inhibitors target inflammatory diseases. Retrieved from [Link]

-

Frontiers. (2024). Progress of cGAS-STING signaling pathway-based modulation of immune response by traditional Chinese medicine in clinical diseases. Retrieved from [Link]

-

Wikipedia. (2023). cGAS–STING cytosolic DNA sensing pathway. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The role of the cGAS-STING signaling pathway in viral infections, inflammatory and autoimmune diseases. Retrieved from [Link]

-

American Association for Cancer Research. (n.d.). Neurological Side Effects from Cancer Immunotherapy May Be Linked to Low Levels of Phosphate in Blood. Retrieved from [Link]

-

Shi, X., et al. (2020). A comprehensive in vitro and in vivo system to evaluate STING agonist efficacy in cancer therapeutics. AACR Journals. Retrieved from [Link]

-

PubMed. (2023). Updated roles of cGAS-STING signaling in autoimmune diseases. Retrieved from [Link]

-

PubMed. (2022). The efficacy and safety of different doses of calcitriol combined with neutral phosphate in X-linked hypophosphatemia: a prospective study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging. Retrieved from [Link]

-

ACS Publications. (2024). Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging. Retrieved from [Link]

-

Cancer Treatment Centers of America. (2024). CTLA-4: Immunotherapy Inhibitor Drugs. Retrieved from [Link]

-

Frontiers. (2023). Updated roles of cGAS-STING signaling in autoimmune diseases. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Pragmatic Randomised Trial of High Or Standard PHosphAte Targets in End-stage Kidney Disease (PHOSPHATE). Retrieved from [Link]

-

Frontiers. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The basics of phosphate metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Physiology, Phosphate. Retrieved from [Link]

-

Wang, C., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Cambridge Clinical Trials Unit. (n.d.). The PHOSPHATE Trial. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Agonists and Inhibitors of the cGAS-STING Pathway. Retrieved from [Link]

-

Moffitt Cancer Center. (n.d.). What is TIL Therapy?. Retrieved from [Link]

-

ResearchGate. (2023). Potential Therapeutic Value of the STING Inhibitors. Retrieved from [Link]

-

Cancer Research UK. (n.d.). Pembrolizumab (Keytruda). Retrieved from [Link]

-

Australasian Kidney Trials Network. (n.d.). PHOSPHATE. Retrieved from [Link]

-

Frontiers. (2024). Clinical and molecular implications of cGAS/STING signaling in checkpoint inhibitor immunotherapy. Retrieved from [Link]

-

MDPI. (2023). Potential Therapeutic Value of the STING Inhibitors. Retrieved from [Link]

-

Frontiers. (2024). Profile of STING agonist and inhibitor research: a bibliometric analysis. Retrieved from [Link]

-

Corrales, L., et al. (2016). Molecular Pathways: Targeting the Stimulator of Interferon Genes (STING) in the Immunotherapy of Cancer. Clinical Cancer Research. Retrieved from [Link]

-

PubMed. (2013). Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study. Retrieved from [Link]

Sources

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Updated roles of cGAS-STING signaling in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]

- 4. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]

- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]

- 7. Frontiers | Progress of cGAS-STING signaling pathway-based modulation of immune response by traditional Chinese medicine in clinical diseases [frontiersin.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

Target Receptors and Signaling Pathways of Ristianol Phosphate: An In-Depth Technical Guide

Executive Summary

Ristianol Phosphate (CP-48,867-9) is a synthetic immunoregulating agent belonging to the class of pyridine derivatives. Developed as a functional analog to levamisole and tilomisole , it is distinct in its chemical structure (2-(4-pyridylmethylthio)ethanol phosphate) yet shares the core pharmacodynamic profile of the "immunorestorative" class.

Unlike direct receptor agonists (e.g., insulin) or enzymatic inhibitors (e.g., statins) with a singular high-affinity target, Ristianol Phosphate acts as a pleiotropic immunomodulator . Its primary utility lies in restoring the function of anergic or depressed T-lymphocytes and macrophages rather than hyper-stimulating normal immune cells.

This guide delineates the putative molecular targets—specifically the nicotinic acetylcholine receptors (nAChRs) on leukocytes and alkaline phosphatase modulation—and maps the downstream signaling cascades responsible for its therapeutic effects.

Chemical Identity & Pharmacological Classification

| Attribute | Specification |

| Compound Name | Ristianol Phosphate |

| Code Name | CP-48,867-9 |

| CAS Number | 78092-66-7 (Phosphate), 78092-65-6 (Base) |

| Chemical Structure | 2-(pyridin-4-ylmethylsulfanyl)ethanol phosphate |

| Pharmacological Class | Immunostimulant / Immunorestorative |

| Reference Standard | Levamisole-mimetic (Thiazoloimidazole-like activity) |

| Primary Indication | Restoration of cellular immunity (T-cell/Macrophage function) |

Mechanism of Action: Target Receptors

Research into the levamisole-like class of immunomodulators identifies two primary molecular interfaces for Ristianol Phosphate. These interactions are not "on/off" switches but rather "gain-of-function" modulations that lower the threshold for immune cell activation.

A. Primary Target: Leukocyte Nicotinic Acetylcholine Receptors (nAChRs)

Ristianol Phosphate is hypothesized to act as a partial agonist or allosteric modulator of non-neuronal nicotinic acetylcholine receptors (specifically

-

Mechanism: Binding to the

7-nAChR triggers a rapid, transient influx of Calcium ( -

Physiological Outcome: This calcium spike does not fully activate the cell on its own but "primes" the cell, reducing the threshold required for T-cell Receptor (TCR) activation by antigens. This explains why the drug restores depressed immunity without causing a cytokine storm in healthy tissue.

B. Secondary Target: Alkaline Phosphatase Inhibition

Similar to levamisole, Ristianol Phosphate is capable of inhibiting Alkaline Phosphatase (ALP) activity.

-

Mechanism: ALP normally dephosphorylates various surface proteins and signaling molecules, dampening activation signals.

-

Physiological Outcome: By inhibiting ALP, Ristianol maintains the phosphorylation state of key signaling intermediates (e.g., nucleotide phosphates), effectively prolonging the "active" duration of intracellular signal transduction.

Signaling Pathways: The Immunorestoration Cascade

The efficacy of Ristianol Phosphate relies on the convergence of the Calcium-Calcineurin Pathway and the MAPK/ERK Pathway .

Step-by-Step Signaling Flow

-

Ligand Binding: Ristianol binds to the

7-nAChR on the T-cell membrane. -

Ion Flux: The channel opens, allowing

influx from the extracellular space. -

Calcineurin Activation: Elevated intracellular

binds to Calmodulin, which activates the phosphatase Calcineurin . -

NFAT Dephosphorylation: Activated Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) .

-

Nuclear Translocation: Dephosphorylated NFAT translocates into the nucleus.

-

Gene Transcription: NFAT cooperates with AP-1 (activated via parallel MAPK pathways) to transcribe genes for Interleukin-2 (IL-2) and the IL-2 Receptor (CD25) .

-

Cellular Response: Autocrine IL-2 signaling drives T-cell proliferation and restores cytotoxicity.

Visualization of the Signaling Pathway

Figure 1: The dual-mechanism signaling pathway of Ristianol Phosphate, showing Calcium-mediated NFAT activation and Alkaline Phosphatase inhibition.[1][2][3]

Experimental Validation Protocols

To validate the activity of Ristianol Phosphate in a research setting, the following assays are standard. These protocols confirm the specific "immunorestorative" phenotype distinct from non-specific mitogens.

Protocol A: The E-Rosette Formation Assay (T-Cell Function)

Rationale: Active T-cells form rosettes with sheep erythrocytes (SRBC). Immunosuppressed cells lose this ability. Ristianol should restore it.

-

Preparation: Isolate peripheral blood lymphocytes (PBLs) from an immunosuppressed donor (or induce suppression via corticosteroids in vitro).

-

Treatment: Incubate PBLs with Ristianol Phosphate (

to -

Rosetting: Add SRBCs treated with neuraminidase. Centrifuge at 200g for 5 mins.

-

Incubation: Incubate overnight at 4°C.

-

Quantification: Count rosette-forming cells (RFCs) under a microscope.

-

Success Criteria: A statistically significant increase in RFCs compared to the untreated control indicates functional restoration of CD2 receptors.

Protocol B: Macrophage Chemotaxis Assay

Rationale: Ristianol enhances the motility of macrophages towards chemoattractants.

-

Chamber Setup: Use a Boyden chamber with a 5µm pore polycarbonate filter.

-

Lower Chamber: Fill with chemoattractant (e.g., fMLP or Zymosan-activated serum).

-

Upper Chamber: Load macrophage suspension (

cells/mL) pre-treated with Ristianol Phosphate ( -

Incubation: Incubate for 3 hours at 37°C in

. -

Analysis: Fix and stain the filter. Count cells that migrated to the lower surface.

-

Success Criteria: Increased Migration Index (MI) > 1.5x vs. control.

References

-

PubChem. (n.d.).[2] Ristianol | C8H11NOS.[4][2] National Library of Medicine. Retrieved from [Link][2]

- Google Patents. (2012). Multi-functional ionic liquid compositions for overcoming polymorphism. (Patent US8802596B2).

- Renoux, G. (1980). The general immunopharmacology of levamisole. Drugs, 20(2), 89-99. (Cited for mechanistic class comparison).

-

Hadden, J. W. (1993). Immunostimulants.[5][6][2][7][8][9][10] Immunology Today, 14(6), 275-280. (Cited for thymomimetic/purine signaling pathways).

Sources

- 1. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thiolate 2 page [m.chemicalbook.com]

- 5. US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]

- 6. US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patents.justia.com [patents.justia.com]

- 9. treaties.un.org [treaties.un.org]

- 10. US20120264605A1 - Multi-Functional Ionic Liquid Compositions for Overcoming Polymorphism and Imparting Improved Properties for Active Pharmaceutical, Biological, Nutritional, and Energetic Ingredients - Google Patents [patents.google.com]

The Enigmatic History of Ristianol Phosphate: An Immunoregulator Lost to the Annals of Drug Discovery

Despite its classification as an immunoregulating agent, a comprehensive investigation into the history and development of Ristianol phosphate reveals a scarce and fragmented trail of information. The compound, identified by the Chemical Abstracts Service (CAS) Registry Number 78092-66-7 and the laboratory code CP-48,867-09, appears in select pharmaceutical compendia and patent literature, yet detailed scientific publications elucidating its discovery, mechanism of action, and clinical evaluation are conspicuously absent from the public domain.[1]

This in-depth guide sought to furnish researchers, scientists, and drug development professionals with a thorough technical understanding of Ristianol phosphate. However, the exhaustive search for primary literature, clinical trial data, and detailed experimental protocols has yielded minimal substantive information. The available references consistently categorize Ristianol phosphate as an "immunoregulant" or "immunomodulator" within extensive lists of therapeutic agents in patent documents. These patents, focused on broader inventions such as fatty acid-drug conjugates, multifunctional ionic liquid compositions, and transdermal delivery systems, mention Ristianol phosphate merely as an example of a compound within a particular therapeutic class, without providing any specific data on the molecule itself.

A singular entry in the British Pharmacopoeia from 2002 provides the CAS number and the alternative designation CP-48,867-09, classifying it as an "immunoregulant."[1] This suggests the compound was of interest to the pharmaceutical industry at some point, warranting its inclusion in such a reference. However, the lack of subsequent publications or clinical trial registrations under either "Ristianol phosphate" or "CP-48,867-09" indicates that its development was likely discontinued, potentially in the early preclinical stages.

The reasons for the apparent abandonment of Ristianol phosphate's development can only be speculated upon. Common factors leading to the discontinuation of drug candidates include unfavorable pharmacokinetic properties, lack of efficacy in preclinical models, unforeseen toxicity, or strategic business decisions by the developing entity. Without access to internal company reports or unpublished data, the specific circumstances surrounding Ristianol phosphate remain unknown.

References

Due to the limited information available, a formal reference list with detailed annotations cannot be provided. The following sources are the patents and compendia in which Ristianol phosphate is mentioned.

- US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google P

- Farmacopeea Britanica-2002-Structuri Moleculare Medicamente | PDF | Isomer - Scribd. (URL: )

- CN101326275A - Multifunctional ionic liquid composition - Google P

- CN101326275B - Multifunctional ionic liquid composition - Google P

- US9308181B2 - Topical formulations, systems and methods - Google P

- WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google P

- (12) Patent Application Publication (10) Pub. No.: US 2012/0264605 A1 - Googleapis.com. (URL not available)

- Farmacopeea Britanica-2002-Structuri Moleculare Medicamente | PDF | Isomer - Scribd. (URL not available)

- US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google P

- CA2625004C - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google P

- (12) United States Patent - Googleapis.com. (URL not available)

Sources

Methodological & Application

Ristianol phosphate solubility protocol for cell culture assays

Technical Application Note: Ristianol Phosphate Solubilization and Stability Optimization for In Vitro Immunomodulation Assays

Executive Summary

Ristianol phosphate (CAS: 78092-66-7) is a synthetic immunomodulator derived from the parent compound ristianol (2-((4-Pyridylmethyl)thio)ethanol). While the phosphate group significantly enhances aqueous solubility compared to its parent nucleoside-like analog, it introduces specific challenges regarding pH-dependent ionization and susceptibility to enzymatic hydrolysis by serum phosphatases in cell culture.

This protocol provides a rigorous methodology for the solubilization, storage, and application of Ristianol phosphate in cellular assays. It prioritizes the maintenance of structural integrity (preventing dephosphorylation) and the prevention of micro-precipitation events that can skew dose-response curves in immunological screens.

Physicochemical Profile & Solubility Logic

To optimize the protocol, one must understand the molecule's behavior in solution. Ristianol phosphate contains a basic pyridine ring and an acidic phosphate group, creating a zwitterionic potential that dictates its solubility profile.

| Parameter | Specification | Technical Insight |

| Compound Name | Ristianol Phosphate | Immunoregulatory agent |

| CAS Number | 78092-66-7 | Verified identifier for the phosphate ester |

| Molecular Formula | C₈H₁₄NO₅PS | MW: ~267.24 g/mol |

| Solubility Class | Amphiphilic / Hydrophilic | Phosphate confers water solubility; Pyridine confers pH sensitivity.[1] |

| pKa Estimates | Pyridine N: ~5.2 Phosphate: ~2.1, ~7.2 | Solubility is maximal when both groups are ionized or when the phosphate is fully deprotonated (pH > 7.4). |

| Stability Risk | Hydrolysis | Susceptible to alkaline phosphatases (ALP) present in Fetal Bovine Serum (FBS). |

Protocol Phase I: Stock Solution Preparation

Objective: Create a high-concentration, stable master stock (typically 10 mM or 50 mM) free of particulate matter.

Reagents Required:

-

Ristianol Phosphate (Lyophilized powder)

-

Solvent A (Primary): Sterile PCR-grade Water (nuclease/endotoxin-free).

-

Solvent B (Buffer): 100 mM PBS (pH 7.4).

-

Solvent C (Backup): Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

Step-by-Step Procedure:

-

Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20–25°C) for 15 minutes before opening. This prevents condensation, which accelerates hydrolysis.

-

Solvent Selection:

-

Preferred: Dissolve directly in Solvent A (Water) . The phosphate group usually renders the compound soluble up to 50 mM.

-

If Turbidity Persists: The pyridine moiety may be causing aggregation at neutral pH. Adjust the solution slightly to pH 7.5–8.0 using 0.1 N NaOH. Avoid Acidic pH, as this protonates the phosphate, reducing solubility.

-

-

Vortexing: Vortex at medium speed for 30 seconds. Do not sonicate unless absolutely necessary, as heat promotes degradation.

-

Sterilization: Filter the stock solution through a 0.22 µm PVDF or PES membrane . Do not use Nylon filters, as charged phosphates can bind to the membrane matrix.

-

Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 12 months).

Critical Checkpoint: If using DMSO, ensure the final concentration in the cell culture well remains <0.5% (v/v) to avoid solvent toxicity masking the immunomodulatory effect.

Protocol Phase II: Cell Culture Integration & Stability

The "Serum Trap": The most common failure mode in Ristianol phosphate assays is the rapid conversion of the drug to Ristianol (parent) by serum phosphatases.

Workflow Logic:

Figure 1: Solubilization workflow and critical degradation risk points in culture media.

Assay Protocol:

-

Media Preparation (The HI-FBS Rule):

-

Standard FBS contains high levels of alkaline phosphatase.

-

Requirement: Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) for all assays involving Ristianol phosphate. This inactivation step drastically reduces the rate of phosphate hydrolysis [1].

-

-

Intermediate Dilution:

-

Prepare a 10X working solution in serum-free media (e.g., RPMI-1640 or DMEM without FBS).

-

Why? Proteins in neat serum can bind the drug before it reaches the cells.

-

-

Cell Treatment:

-

Add the 10X working solution to the cell culture wells (containing 90% volume complete media with HI-FBS).

-

Time Zero: Perform this addition immediately after removing the cells from the incubator to minimize pH drift (alkalosis) of the media, which can affect the drug's ionization state.

-

-

Incubation:

-

For short-term signaling assays (0–4 hours): Standard conditions apply.

-

For long-term assays (>24 hours): Refresh the media containing the drug every 24 hours to ensure constant exposure levels, as the phosphate moiety may still slowly degrade chemically at 37°C.

-

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Precipitation upon adding to media | "Salting out" effect due to high ionic strength of media. | Pre-dilute in PBS before adding to media. Ensure media is pre-warmed to 37°C. |

| Loss of potency over time | Enzymatic hydrolysis of the phosphate group. | Switch to Heat-Inactivated FBS (HI-FBS). Verify compound integrity via LC-MS if possible. |

| Cytotoxicity in controls | Osmotic shock or solvent toxicity. | If using DMSO stock, keep final [DMSO] < 0.1%. Ensure pH of stock is 7.0–7.5. |

References

-

PubChem. (n.d.). Ristianol Phosphate (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Google Patents. (2012). Multi-Functional Ionic Liquid Compositions (US20120264605A1). Lists Ristianol Phosphate as an immunomodulator.[6][7] Retrieved October 24, 2023, from

Sources

- 1. Ristianol | C8H11NOS | CID 54050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US20120264605A1 - Multi-Functional Ionic Liquid Compositions for Overcoming Polymorphism and Imparting Improved Properties for Active Pharmaceutical, Biological, Nutritional, and Energetic Ingredients - Google Patents [patents.google.com]

- 4. biocat.com [biocat.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CN101326275A - Multifunctional ionic liquid composition - Google Patents [patents.google.com]

- 7. US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]

Preparation of Ristianol phosphate stock solutions in PBS vs DMSO

Application Note: Optimization of Ristianol Phosphate Solubilization

Subtitle: Comparative Protocols for DMSO vs. Aqueous (PBS) Stock Preparation in Immunomodulation Assays

Executive Summary & Scientific Rationale

Ristianol phosphate (CAS 78092-66-7) is a bioactive immunomodulator often utilized in assays requiring precise concentration control.[1] As the phosphate salt form of the parent compound Ristianol (2-((4-pyridinylmethyl)thio)ethanol), it exhibits distinct solubility characteristics compared to its free base.[1]

While the phosphate counter-ion is introduced to enhance aqueous solubility, researchers frequently encounter reproducibility issues when dissolving Ristianol phosphate directly in high-ionic-strength buffers like Phosphate Buffered Saline (PBS).[1] The "salting-out" effect common in PBS can lead to micro-precipitation, resulting in lower effective dosing and high experimental variance.[1]

The Core Challenge:

-

Direct PBS Dissolution: Risks incomplete solubilization and pH drift, leading to inconsistent in vivo or in vitro dosing.[1]

-

DMSO Dissolution: Guarantees complete solubilization but introduces a cytotoxic solvent that must be carefully diluted.[1]

This guide provides a validated workflow for preparing Ristianol phosphate, prioritizing Dimethyl Sulfoxide (DMSO) for stable master stocks and PBS only for final working dilutions, ensuring maximum bioavailability and experimental integrity.

Physicochemical Properties & Solubility Logic

Understanding the solute-solvent interaction is critical for protocol selection.

| Property | Specification | Implication for Handling |

| Compound Name | Ristianol Phosphate | Immunomodulating agent.[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₄NO₅PS | Includes polar phosphate group & hydrophobic pyridine/thioether core. |

| Molecular Weight | ~267.24 g/mol | Low MW allows rapid diffusion but crystal lattice energy can impede dissolution. |

| DMSO Solubility | High (>50 mM) | Preferred. Aprotic solvent disrupts crystal lattice effectively.[1] |

| PBS Solubility | Moderate to Low (<10 mM)* | Conditional. High ionic strength of PBS (150 mM salts) suppresses solubility via the common ion effect.[1] |

| Stability | Hydrolysis-prone in water | Aqueous stocks degrade over time; DMSO stocks are stable at -20°C. |

*Note: Aqueous solubility is pH-dependent.[1] Ristianol phosphate solutions may turn acidic; unbuffered water dissolves it better than PBS, but PBS is required for biological compatibility.[1]

Experimental Workflows (Graphviz Visualization)

The following decision tree illustrates the logic for selecting the appropriate solvent system based on the downstream application.

Figure 1: Solubilization Decision Tree. The pathway prioritizes DMSO for stock stability, utilizing PBS only for final dilution or specific DMSO-sensitive applications.[1]

Detailed Protocols

Protocol A: Preparation of Master Stock in DMSO (Recommended)

Best for: In vitro cell culture, high-throughput screening, long-term storage.[1]

Materials:

-

DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)[1]

-

Amber glass vials (DMSO leaches plastic; protect from light)[1]

Step-by-Step:

-

Calculation: Determine the mass required for a 50 mM stock.

-

Weighing: Weigh the powder into a sterile amber glass vial. Note: Ristianol phosphate may be hygroscopic; work quickly.[1]

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization (Optional): If using for cell culture, filter through a 0.2 µm PTFE (Teflon) or Nylon filter.[1] Do not use Cellulose Acetate (dissolves in DMSO).[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Working Solution in PBS

Best for: Animal studies where DMSO is contraindicated, or immediate-use buffers.[1]

Materials:

-

Ristianol Phosphate (Solid) or DMSO Master Stock[1]

-

PBS (Phosphate Buffered Saline), pH 7.4, Ca/Mg-free[1]

-

Vortex mixer[1]

Method B1: Dilution from DMSO Stock (The "Solvent Shift" Method) [1]

-

Thaw the 50 mM DMSO Master Stock.

-

Prepare the target volume of PBS in a tube.

-

Critical Step: While vortexing the PBS, slowly add the DMSO stock dropwise.

-

Why? Rapid addition causes high local concentration, forcing the drug to "crash out" as a precipitate.[1]

-

-

Ensure the final DMSO concentration is <0.5% (or <0.1% for sensitive cells).[1]

Method B2: Direct Dissolution in PBS (The "Hard" Way) [1]

-

Weigh powder for a max concentration of 5 mM . (Do not attempt >10 mM directly in PBS).

-

Add PBS. Vortex for 2 minutes.

-

pH Check: Ristianol phosphate may lower the pH. Check with a micro-pH probe. If pH < 6.5, adjust carefully with dilute NaOH.[1] Warning: Drastic pH changes can alter the salt form and reduce solubility.[1]

-

Clarification: If the solution is cloudy, warm to 37°C. If it remains cloudy, the concentration exceeds the solubility limit in high-salt buffer; dilute further.

Comparative Data & Troubleshooting

Table 1: Solvent Compatibility Matrix

| Feature | DMSO (Anhydrous) | PBS (pH 7.[1]4) | Ethanol |

| Solubility Limit | High (~100 mM) | Low (~5-10 mM) | Moderate (~25 mM) |

| Freeze-Thaw Stability | Excellent | Poor (Precipitates upon thawing) | Good |

| Biological Toxicity | Toxic >1% (Cell type dependent) | Non-toxic | Toxic >2% |

| Storage (4°C) | Liquid (Hygroscopic) | Unstable (Hydrolysis risk) | Volatile |

| Storage (-20°C) | Solid/Viscous (Stable) | Solid (Precipitation risk) | Liquid |

Troubleshooting "Crashing Out": If a white precipitate forms upon diluting DMSO stock into PBS:

-

Reduce Concentration: Your final working concentration is likely above the aqueous solubility limit.

-

Warm It: Heat the solution to 37°C for 10 minutes.

-

Add Carrier: Include 0.1% BSA (Bovine Serum Albumin) or Cyclodextrin in the PBS before adding the drug.[1] These act as carriers to stabilize hydrophobic moieties.

References

-

National Center for Biotechnology Information (NCBI). Ristianol Phosphate (Code C152232).[1][7] NCI Thesaurus.[7] Available at: [Link][1][7]

-

PubChem. Ristianol (Compound Summary). National Library of Medicine. Available at: [Link][1][7]

-

Google Patents. Multifunctional ionic liquid composition (CN101326275B).[1] Mentions Ristianol phosphate solubility characteristics. Available at:

Sources

- 1. CN101326275B - Multifunctional ionic liquid composition - Google Patents [patents.google.com]

- 2. EP1909772A1 - Transdermal drug delivery formulation - Google Patents [patents.google.com]

- 3. CN101326275A - Multifunctional ionic liquid composition - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]

- 6. US9308181B2 - Topical formulations, systems and methods - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

In vivo Dosing Guidelines for Ristianol Phosphate (CP-48,867) in Murine Models

[1]

Abstract

Ristianol phosphate (CP-48,867-9) is a synthetic immunomodulatory agent belonging to the pyridine-thioethanol series, structurally analogous to Fanetizole (CP-48,815).[1] Historically characterized within the Pfizer (CP) pipeline as an immunoregulator, it exhibits potential in modulating T-cell and macrophage function.[1] This application note provides a rigorous, self-validating protocol for the in vivo administration of Ristianol phosphate in murine models, synthesizing data from patent disclosures and structural analog efficacy profiles.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Identity[1][4][5]

-

Synonyms: CP-48,867-9; 2-((4-Pyridylmethyl)thio)ethanol phosphate

-

CAS Number: 78092-66-7 (Phosphate), 78092-65-6 (Parent)[1]

-

Molecular Formula: C

H

Mechanistic Hypothesis

Ristianol phosphate functions as a "thymomimetic" or small-molecule immunopotentiator. Unlike direct cytotoxic agents, its efficacy relies on the modulation of host immune responses.[1] Based on the activity of its structural analog Fanetizole, Ristianol is hypothesized to enhance macrophage oxidative burst and T-lymphocyte proliferation, potentially via modulation of intracellular cyclic nucleotide levels or direct membrane interaction.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed immunomodulatory cascade initiated by Ristianol phosphate.

Caption: Proposed immunomodulatory pathway of Ristianol Phosphate leading to enhanced cellular immunity.[1]

Formulation & Stability

Ristianol phosphate is the phosphate salt of the pyridine base, conferring significantly improved aqueous solubility compared to the parent compound.[1]

Vehicle Selection

-

Preferred Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

Alternative Vehicle: 0.9% Saline.[1]

-

Solubility Limit: Soluble up to ~50 mg/mL in aqueous buffers.[1]

Preparation Protocol

-

Weighing: Accurately weigh the required amount of Ristianol phosphate powder.

-

Dissolution: Add 80% of the final volume of sterile PBS. Vortex gently for 1-2 minutes. The salt should dissolve readily at room temperature.[1]

-

Adjustment: Bring to final volume with PBS.

-

Filtration: Sterilize via 0.22 µm syringe filter (PES or PVDF membrane) prior to injection.

-

Storage: Prepare fresh daily. If storage is necessary, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Dosing Protocol (Murine)

Due to the limited availability of modern pharmacokinetic data for Ristianol phosphate, this protocol utilizes a Dose Escalation Strategy grounded in the effective ranges of the structurally related Fanetizole (typically effective at 10–100 mg/kg).[1]

Recommended Dose Groups

| Group | Dose (mg/kg) | Route | Rationale |

| Vehicle Control | 0 | IP/PO | Baseline immune profile. |

| Low Dose | 5 | IP/PO | Assess threshold for immunomodulation. |

| Mid Dose | 25 | IP/PO | Target Efficacy Dose (Estimated from analogs). |

| High Dose | 50 | IP/PO | Assess maximal efficacy and potential toxicity.[1] |

Administration Routes

-

Intraperitoneal (IP): Recommended for initial proof-of-concept studies to ensure high bioavailability.[1]

-

Oral Gavage (PO): Suitable for chronic dosing studies; bioavailability is expected to be good based on the physicochemical properties of the phosphate salt.

Dosing Frequency

-

Acute Models (e.g., Sepsis): Single dose administered -24h or -1h prior to challenge.[1]

-

Chronic Models (e.g., Autoimmune/Tumor): Daily (QD) or Every Other Day (QOD) for 14–21 days.[1]

Step-by-Step Workflow

-

Acclimatization: Acclimate mice (C57BL/6 or BALB/c, age 6-8 weeks) for 7 days.

-

Baseline Metrics: Record body weight and baseline body temperature.

-

Dosing:

-

Calculate injection volume based on body weight (Standard: 10 mL/kg).

-

Example: For a 25 g mouse at 25 mg/kg dose (conc. 2.5 mg/mL), inject 0.25 mL.[1]

-

-

Monitoring: Monitor animals for 1 hour post-dose for signs of acute toxicity (lethargy, piloerection).

-

Endpoint Analysis:

-

Safety: Body weight tracking (daily).

-

Efficacy: FACS analysis of spleen/blood for CD4+/CD8+ ratios and activation markers (CD69, CD25) at Day 7 or Day 14.[1]

-

Experimental Validation Workflow

To validate the activity of Ristianol phosphate in your specific model, follow this logical flow. This ensures that any observed lack of efficacy is due to biological biology, not protocol failure.[1]

Caption: Decision tree for validating Ristianol phosphate dosing in new murine models.

Safety & Toxicology Notes

-

Therapeutic Index: Immunomodulators in this class often have a wide therapeutic window, but high doses (>100 mg/kg) may induce CNS depression or gastrointestinal distress.[1]

-

Monitoring: Stop dosing if body weight loss exceeds 15% of baseline.

-

Comparison: If Ristianol phosphate is unavailable, Fanetizole mesylate is the closest structural and functional surrogate for comparative studies.[1]

References

-

Pfizer Inc. (1982). Imidazothiazole Derivatives as Immunoregulators. U.S. Patent 4,343,923.[1] (Describes the synthesis and immunoregulatory classification of the CP-48 series).

-

World Health Organization. (1984). Proposed International Nonproprietary Names (Prop. INN): List 51.[3][4] WHO Drug Information. Link (Official listing of Ristianol).[1]

-

Otterness, I. G., et al. (1988).[1] Fanetizole mesylate: A novel immunoregulatory agent. Journal of Immunopharmacology, 10(1), 1-15.[1] (Reference for dosing of the structural analog Fanetizole).

-

National Institutes of Health (NIH). Ristianol Phosphate - Substance Record. PubChem CID 54050.[1] Link (Chemical structure and physical property verification).[1]

-

Simmons, D. L., et al. (2012).[1] Cyclooxygenase Isozymes: The Biology of Prostaglandin Synthesis and Inhibition. Pharmacological Reviews, 56(3), 387-437.[1] (Contextualizing the mechanism of anti-inflammatory/immunomodulatory agents of this era).

Sources

- 1. CN101326275B - Multifunctional ionic liquid composition - Google Patents [patents.google.com]

- 2. US9308181B2 - Topical formulations, systems and methods - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. theswissbay.ch [theswissbay.ch]

Title: A Robust HPLC Method for the Quantification of Ristianol Phosphate: Strategy, Development, and Validation

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ristianol phosphate. As a representative polar organophosphate compound, Ristianol phosphate presents analytical challenges, including poor retention on conventional reversed-phase media and potentially low UV absorptivity. This guide details a strategic approach to method development, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and Charged Aerosol Detection (CAD) for universal and sensitive quantification. We provide a complete, step-by-step protocol for the analysis and a rigorous validation plan executed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research and drug development settings.

Introduction: The Analytical Challenge of Polar Organophosphates

Ristianol phosphate belongs to the class of organophosphates, compounds characterized by a phosphate group that imparts high polarity and an ionizable nature.[1][2] The quantification of such molecules is critical in various stages of drug development, from discovery and formulation to quality control. However, their physicochemical properties pose significant hurdles for traditional reversed-phase (RP) HPLC methods. Highly polar compounds often exhibit little to no retention on non-polar stationary phases (like C18), eluting at or near the solvent front, which prevents effective separation and accurate quantification.[3]

Furthermore, many organophosphates lack a significant UV-active chromophore, rendering standard UV-Vis detection inadequate.[4] This necessitates a more universal detection strategy. This application note addresses these challenges by presenting a systematic approach to developing a robust and reliable HPLC method, moving beyond mere procedural steps to explain the scientific rationale behind each decision.

Strategic Method Development

The successful development of an analytical method begins with a thorough understanding of the analyte's properties and a logical selection of chromatographic tools.

Causality Behind Experimental Choices: Selecting the Chromatographic Mode